6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a 3-methylbenzylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyrimidin-2(1H)-one and 3-methylbenzyl chloride.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 6-methylpyrimidin-2(1H)-one with 3-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the thioether group, yielding the corresponding pyrimidine derivative.
Substitution: The methyl group on the benzyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH), room temperature to reflux.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol (EtOH), room temperature to reflux.
Substitution: Nitration (HNO3/H2SO4), halogenation (Br2/FeBr3), alkylation (RCl/AlCl3).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-thioetherized pyrimidine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thioether group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one: Lacks the methyl group at the 6-position.
6-methyl-4-(benzylthio)pyrimidin-2(1H)-one: Lacks the methyl group on the benzyl ring.
4-((3-methylbenzyl)thio)pyrimidine: Lacks the carbonyl group at the 2-position.
Uniqueness
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is unique due to the presence of both the 6-methyl and 3-methylbenzylthio substituents, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
898441-16-2 |
---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 |
IUPAC Name |
6-methyl-4-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
InChI Key |
BGFUOGIXCIVOPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)NC(=C2)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.